molecular formula C24H20N4OS B2803022 2-(2-Methylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine CAS No. 1206991-06-1

2-(2-Methylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

Cat. No.: B2803022
CAS No.: 1206991-06-1
M. Wt: 412.51
InChI Key: VUVHOIBJOIYKSW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a fused bicyclic heteroaromatic core. Key structural features include:

  • Position 2: A 2-methylphenyl group, enhancing lipophilicity and steric bulk.
  • Molecular interactions: The oxazole and pyrazine moieties may engage in π-π stacking and dipole-dipole interactions, while the sulfanyl group offers metabolic stability and moderate polarity.

Properties

IUPAC Name

5-methyl-4-[[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS/c1-16-8-6-7-11-19(16)20-14-22-24(25-12-13-28(22)27-20)30-15-21-17(2)29-23(26-21)18-9-4-3-5-10-18/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVHOIBJOIYKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Methylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a synthetic heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing data from various sources to provide a comprehensive overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H20N4OS
  • Molecular Weight : 412.51 g/mol
  • CAS Number : 1206991-06-1

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural components, which include a pyrazolo[1,5-a]pyrazine core and an oxazole moiety. These features are known to contribute to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, pyrazoles and oxazoles have been identified as effective against a range of pathogens. The specific compound may also exhibit similar properties, potentially acting against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Studies on related pyrazolo compounds have shown promising anticancer activity. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, pyrazolo[1,5-a]pyrazines have been reported to inhibit cyclooxygenase (COX) enzymes, which play a role in tumorigenesis.

Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest. Compounds with similar structures have demonstrated the ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This suggests that the compound may have applications in treating neurodegenerative diseases.

Research Findings and Case Studies

StudyFindings
Selleri et al. (2005)Identified pyrazolo[1,5-a]pyrimidines as selective peripheral benzodiazepine receptor ligands with potential anxiolytic effects.
Almansa et al. (2001)Reported COX-2 selective inhibition by related compounds, suggesting anti-inflammatory properties.
Chen et al. (2004)Found that certain pyrazole derivatives act as CRF1 antagonists, indicating potential for stress-related disorders.

The proposed mechanisms through which This compound exerts its biological effects include:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as COX and HMG-CoA reductase.
  • Receptor Modulation : Engagement with neurotransmitter receptors may lead to neuroprotective outcomes.
  • Antioxidant Activity : The presence of sulfur in the structure suggests potential antioxidant properties that could mitigate oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structure Modifications

4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
  • Key difference : Replaces the oxazole moiety with a benzyl group.
  • Properties: Molecular weight: 331.44 vs. logP: 4.23, indicating similar lipophilicity.
2-(2-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK58)
  • Key difference: Pyrimidinone core instead of pyrazine.
  • Properties :
    • Introduction of a ketone group increases polarity (higher PSA).
    • Methoxy group enhances electron-donating effects, altering electronic distribution.
  • Biological relevance: Pyrimidinones are common in kinase inhibitors, suggesting divergent therapeutic applications.

Substituent Variations

4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
  • Key differences: 4-Methoxyphenyl at position 2 (vs. 2-methylphenyl): Increases electron density and solubility.
  • Molecular weight : 365.43, higher than the target compound due to fluorine and methoxy groups.
2-(4-Ethoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine
  • Key differences :
    • Branched alkylsulfanyl chain (vs. aromatic oxazole): Increases lipophilicity (predicted logP > 4.5).
    • Ethoxy group: Enhances solubility compared to methylphenyl but reduces aromatic interactions.

Heterocyclic Replacements

3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
  • Key differences: Oxadiazole replaces oxazole: Adds a second nitrogen, increasing hydrogen-bond acceptor count (HBA = 6 vs. 3 in the target compound).
  • Molecular weight : 337.33, lower than the target compound.

Physicochemical Properties

Compound Molecular Weight logP H-Bond Acceptors Polar Surface Area (Ų)
Target Compound ~400 (estimated) ~4.2 5 ~60
4-(Benzylsulfanyl)-2-(2-methylphenyl) 331.44 4.23 3 19.75
4-[(3-Fluorobenzyl)sulfanyl] analog 365.43 3.8 4 45.2
Oxadiazole derivative 337.33 3.5 6 65.3
  • Key trends :
    • Aromatic substituents (e.g., oxazole, phenyl) increase logP, while polar groups (hydroxymethyl, methoxy) reduce it.
    • Heterocyclic diversity (oxazole vs. oxadiazole) significantly impacts hydrogen-bonding capacity and solubility.

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